(R)-1,4-Benzodioxane-2-carboxylic acid (CAS 70918-53-5) is an enantiopure chiral building block characterized by its 1,4-benzodioxane ring system and a stereospecific carboxylic acid at the C2 position. It serves as a critical precursor in the stereoselective synthesis of biologically active molecules, most notably α1-adrenoceptor antagonists (such as WB4101) and 5-HT1A receptor agonists (such as MKC-242) [1]. Commercially available at high optical purity (typically ≥97.0% to ≥99.0% enantiomeric excess), it provides a direct route to functionalized benzodioxanes without the need for complex asymmetric synthesis or late-stage resolution. Its free carboxylic acid moiety allows for immediate activation and coupling in standard peptide-like amide bond formations, making it a highly processable intermediate for medicinal chemistry and pharmaceutical manufacturing workflows [1].
Substituting (R)-1,4-Benzodioxane-2-carboxylic acid with its racemic counterpart (CAS 4442-53-9) or closely related achiral analogs fundamentally compromises the synthesis of stereospecific active pharmaceutical ingredients (APIs). The absolute configuration at the C2 position strictly dictates the downstream biological activity; for instance, the enantiomers of benzodioxane-derived drugs exhibit dramatically different receptor binding affinities [1]. Utilizing the racemate necessitates inefficient chemical resolution—often using expensive chiral bases like (+)-dehydroabietylamine—which intrinsically caps the theoretical yield at 50% and introduces extensive recrystallization workflows [1]. Furthermore, substituting with esterified precursors requires highly optimized enzymatic kinetic resolution using engineered lipases, adding significant biocatalytic complexity and time to the procurement and manufacturing cycle compared to directly sourcing the enantiopure free acid [2].
Direct procurement of (R)-1,4-Benzodioxane-2-carboxylic acid provides the target enantiomer at ≥97% ee, allowing 100% of the starting mass to be utilized in stereospecific synthesis. In contrast, starting from the racemic mixture requires classical chemical resolution using chiral resolving agents such as (+)-dehydroabietylamine. This resolution process intrinsically caps the theoretical yield at <50% and necessitates multiple fractional recrystallization steps to achieve comparable optical purity, leading to significant mass loss and increased processing time [1].
| Evidence Dimension | Theoretical yield and process steps for obtaining the enantiopure intermediate |
| Target Compound Data | 100% availability of the target (R)-enantiomer (≥97% ee) without resolution steps. |
| Comparator Or Baseline | Racemic 1,4-Benzodioxane-2-carboxylic acid (CAS 4442-53-9) |
| Quantified Difference | Classical resolution caps the theoretical yield at <50% and requires multiple fractional recrystallizations. |
| Conditions | Chemical resolution of the racemate vs. direct use of the commercially available enantiopure synthon. |
Procuring the pre-resolved (R)-enantiomer eliminates the 50% mass-loss penalty and the labor-intensive recrystallization steps required when starting from the racemate.
When utilizing racemic 1,4-benzodioxane-2-carboxylic acid methyl ester as a precursor, achieving a high enantiomeric excess requires complex biocatalytic interventions. Studies demonstrate that resolving the ester to 97% ee (E = 278) necessitates highly engineered Candida antarctica lipase B (CALB) mutants (such as A225F/T103A) and strict co-solvent control, specifically 20% n-butanol at 30 °C [1]. Procuring the pre-resolved (R)-1,4-Benzodioxane-2-carboxylic acid completely bypasses this biocatalytic screening, optimization, and the subsequent ester hydrolysis step required to yield the free acid for downstream coupling [1].
| Evidence Dimension | Conditions required to achieve >97% enantiomeric excess (ee) |
| Target Compound Data | Commercially available at ≥97.0% ee as a free acid, ready for immediate chemical activation. |
| Comparator Or Baseline | Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester |
| Quantified Difference | Resolving the ester to 97% ee requires engineered CALB mutants and strict co-solvent control (20% n-butanol at 30 °C). |
| Conditions | Enzymatic kinetic resolution of esters vs. direct procurement of the enantiopure free acid. |
Using the enantiopure free acid avoids the need for specialized enzyme engineering, reaction optimization, and subsequent ester hydrolysis.
The absolute configuration of the 1,4-benzodioxane C2 position is critical for the pharmacological efficacy of downstream APIs. For instance, the enantiomers of WB4101 (synthesized via the (R)-carboxylic acid precursor) exhibit widely differing potencies at pre- and postsynaptic α1-adrenoceptors [1]. The target enantiomer derived from the (R)-acid is significantly more potent than its antipode derived from the (S)-acid [2]. Therefore, utilizing the strictly controlled (R)-enantiomer (≥97% ee) is essential to ensure the final synthesized molecule possesses the required high-affinity binding profile and minimal off-target activity [1], [2].
| Evidence Dimension | Target receptor binding affinity of downstream synthesized APIs |
| Target Compound Data | (R)-1,4-Benzodioxane-2-carboxylic acid yields the specific stereoisomer of WB4101 required for high target affinity. |
| Comparator Or Baseline | (S)-1,4-Benzodioxane-2-carboxylic acid (CAS 70918-54-6) |
| Quantified Difference | The target enantiomer is significantly more potent at α1-adrenergic receptors than the opposite enantiomer derived from the (S)-acid. |
| Conditions | In vitro receptor binding assays for α1-adrenoceptors. |
Strict enantiomeric fidelity at the precursor level is mandatory to ensure maximum pharmacological potency and prevent off-target effects in the final drug product.
Where this compound is the right choice for synthesizing the active enantiomer of WB4101 and related aminomethylbenzodioxane derivatives. Direct use of the (R)-enantiomer ensures the correct C2 absolute configuration required for high-affinity receptor binding, bypassing the 50% yield loss associated with resolving racemic intermediates [1].
Ideal for the preparation of MKC-242 and similar serotonergic agents, where the (R)-carboxylic acid serves as the essential chiral building block to achieve the required pharmacodynamic profile without the need for complex enzymatic kinetic resolution of ester precursors [1].
The preferred starting material for medicinal chemistry workflows requiring the rapid generation of enantiopure 1,4-benzodioxane libraries. The free carboxylic acid allows for immediate, high-yielding coupling reactions (e.g., using EDC/HOBt) without prior deprotection, resolution, or hydrolysis steps [1].
Irritant